Phenol, 3-[(1S)-1-(methylamino)ethyl]-
Description
Contextual Significance of Chiral Phenolic Amines in Drug Discovery
Chiral molecules, which exist as non-superimposable mirror images (enantiomers), are fundamental in pharmaceutical science. nih.govdrugtargetreview.com The biological systems in the human body, such as enzymes and receptors, are themselves chiral, leading to often significant differences in the pharmacological, metabolic, and toxicological profiles of a drug's enantiomers. nih.gov As a result, the demand for enantiomerically pure compounds has grown substantially, with a majority of modern drugs being marketed as single enantiomers to maximize therapeutic efficacy and minimize potential side effects. nih.gov
Within this landscape, chiral amines, and specifically chiral phenolic amines, represent a critically important class of compounds. researchgate.netnih.gov They are foundational building blocks for a vast number of pharmaceuticals, with over 40% of commercially available drugs containing a chiral amine motif. nih.gov The combination of a phenol (B47542) group and a chiral amine offers several advantages in drug design:
Structural Scaffold: The rigid aromatic ring of the phenol provides a defined scaffold for orienting other functional groups.
Hydrogen Bonding: The hydroxyl (-OH) group of the phenol and the amino (-NH) group can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets. nih.gov
Versatile Reactivity: These functional groups serve as handles for further chemical modification, allowing chemists to fine-tune a molecule's properties.
Overview of the Chemical Compound's Core Structure and Stereochemistry
Phenol, 3-[(1S)-1-(methylamino)ethyl]- is a distinct chemical entity with a precisely defined three-dimensional structure. Its systematic name and structural formula reveal the key components that contribute to its chemical identity and utility in synthesis.
The core structure consists of:
A Phenol Group: This is a benzene (B151609) ring substituted with a hydroxyl (-OH) group. Organic compounds containing this structure are classified as phenols. ebi.ac.uk
An Ethylamino Side Chain: Attached to the third carbon atom (meta-position) of the benzene ring is a two-carbon ethyl chain which incorporates a nitrogen atom.
A Chiral Center: The first carbon of the ethyl group (the carbon attached to the benzene ring) is a stereocenter. It is bonded to four different groups: the phenol ring, a hydrogen atom, a methyl group (-CH3), and the methylamino group (-NHCH3).
Specific Stereochemistry (1S): The "(1S)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules. This indicates a specific and defined spatial arrangement of the atoms, distinguishing it from its mirror image, the (1R)-enantiomer.
The presence of both an acidic phenol group and a basic methylamino group makes the molecule amphoteric, capable of reacting with both acids and bases. This chirality is a critical feature, making it a sought-after building block for creating enantiomerically pure pharmaceutical agents.
Interactive Data Table: Compound Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-[(1S)-1-(methylamino)ethyl]phenol | nih.gov |
| CAS Number | 894079-42-6 | guidechem.combldpharm.com |
| Molecular Formula | C9H13NO | nih.govguidechem.com |
| Molecular Weight | 151.21 g/mol | nih.govguidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-[(1S)-1-(methylamino)ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10-2)8-4-3-5-9(11)6-8/h3-7,10-11H,1-2H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOMELCUDZBIFY-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467567 | |
| Record name | Phenol, 3-[(1S)-1-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
894079-42-6 | |
| Record name | 3-[(1S)-1-(Methylamino)ethyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=894079-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-((1S)-1-(Methylamino)ethyl)phenol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0894079426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-[(1S)-1-(methylamino)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[(1S)-1-(methylamino)ethyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.333 | |
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Synthetic Methodologies and Chemical Transformations of Phenol, 3 1s 1 Methylamino Ethyl
Stereoselective Synthesis and Enantiomeric Control
The synthesis of the specific enantiomer, Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]-, requires precise control over its stereochemistry. This is typically achieved through two main strategies: direct asymmetric synthesis, which aims to create the desired enantiomer from the outset, or the resolution of a racemic mixture, where both enantiomers are produced and then separated.
Asymmetric Synthetic Approaches
Asymmetric synthesis methodologies generate the desired chiral molecule directly from prochiral or achiral precursors, often employing chiral catalysts, reagents, or auxiliaries to influence the stereochemical outcome. While many published methods focus on the synthesis of the (R)-enantiomer due to its use as the pharmaceutical agent Phenylephrine (B352888), the principles are applicable for producing the (S)-enantiomer, typically by using the opposite enantiomer of the chiral catalyst. acs.orgacs.org
Several catalytic asymmetric reactions have proven effective in this context. acs.org Key strategies include:
Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of a suitable ketone precursor is a highly efficient method. This involves using a transition metal complex, such as Ruthenium, with a chiral ligand (e.g., DM-SEGPHOS) to stereoselectively reduce a carbonyl group to a chiral alcohol, which can then be converted to the target amine. researchgate.net
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation can be employed to create chiral diols from olefins with high enantioselectivity. researchgate.net These diols serve as versatile intermediates that can be further transformed into the desired amino alcohol.
Kinetic Resolution: Hydrolytic kinetic resolution of a racemic intermediate, such as a styrene (B11656) oxide derivative, can be achieved using chiral catalysts like a (R,R)-SalenCo(III)OAc complex. acs.orgacs.org In this process, one enantiomer of the racemate reacts faster than the other, leaving the unreacted substrate enriched in the desired enantiomer. acs.orgacs.org
Catalyst-Controlled Reduction: The use of chiral catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, allows for the enantioselective reduction of ketones to alcohols under mild conditions, providing a key chiral intermediate for the synthesis of the target compound. researchgate.net
These methods offer the advantage of producing the enantiomerically pure compound directly, which can be more efficient and economical than resolution processes. acs.org
Resolution of Racemic 3-[1-(methylamino)ethyl]phenol (B1602312)
Classical resolution is a widely used industrial method for separating enantiomers. This approach involves the synthesis of a racemic mixture of 3-[1-(methylamino)ethyl]phenol, followed by separation into its constituent (S)- and (R)-enantiomers.
The most common method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.org This technique leverages the reaction between a racemic base (the amine) and an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org D-(-)-tartaric acid is a frequently employed resolving agent for this purpose. google.com
The process unfolds as follows:
Salt Formation: The racemic 3-[1-(methylamino)ethyl]phenol is reacted with an enantiomerically pure chiral acid, such as D-(-)-tartaric acid, in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts: [(1S)-amine • D-acid] and [(1R)-amine • D-acid]. libretexts.org
Separation: Diastereomers, unlike enantiomers, have different physical properties, including solubility. libretexts.org By carefully selecting the solvent and controlling conditions like temperature, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution.
Isolation and Liberation: The crystallized diastereomeric salt is separated by filtration. The desired enantiomer, (S)-3-[1-(methylamino)ethyl]phenol, is then liberated from the salt by treatment with a base (e.g., sodium hydroxide), which neutralizes the chiral acid, making it soluble in the aqueous phase and allowing the pure enantiomeric amine to be extracted. google.com
A similar strategy has been documented for a precursor, where racemic 1-(3-methoxyphenyl)ethylmethylamine is resolved with D-(−)-tartaric acid to selectively crystallize one diastereomer, which is then processed to yield the S-enantiomer. google.com
Achieving high enantiomeric enrichment and maximizing the yield is a critical challenge in resolution processes. The efficiency of diastereomeric salt formation can be low, with reports showing yields as low as 25-31% for similar resolutions. google.com One specific process involving D-(-)-tartaric acid required additional crystallization steps and yielded only 27%. google.com Therefore, careful optimization of reaction and crystallization parameters is essential.
Key factors for optimization include the choice of resolving agent, solvent, temperature, and stoichiometry. google.com Multiple recrystallizations of the diastereomeric salt are often necessary to achieve the desired level of diastereomeric purity, which directly translates to the enantiomeric excess (ee) of the final product.
Table 1: Parameters for Optimizing Diastereomeric Resolution
| Parameter | Description | Objective |
|---|---|---|
| Resolving Agent | The choice of the chiral acid (e.g., D-(-)-tartaric acid, dibenzoyl-D-tartaric acid, (R)-mandelic acid). google.com | Find an agent that forms a diastereomeric salt with a significant difference in solubility between the two diastereomers. |
| Solvent | The medium for crystallization (e.g., methanol (B129727), ethanol, isopropanol, water, or mixtures thereof). | Select a solvent system where one diastereomeric salt is poorly soluble while the other remains in solution. |
| Temperature | The temperature profile for crystallization, including cooling rate and final temperature. | Control the kinetics and thermodynamics of crystallization to maximize the yield and purity of the desired salt. |
| Stoichiometry | The molar ratio of the resolving agent to the racemic amine. | Use the optimal amount of resolving agent to induce precipitation of one diastereomer without causing the other to crystallize. Often, less than one equivalent is used. |
| Concentration | The concentration of the salts in the solvent. | Influence the point of saturation and the rate of crystal growth. |
| Seeding | The addition of a small crystal of the pure desired diastereomeric salt. | Induce crystallization of the desired form, which can improve yield and purity. |
Precursor Transformations and Key Reactions
The synthesis of the racemic precursor, 3-[1-(methylamino)ethyl]phenol, involves several key chemical transformations. A foundational reaction for introducing the amine functionality is the Leuckart reaction.
Leuckart Reaction for Methylamino Group Formation
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, converting them into amines using ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen donor and the reducing agent. wikipedia.org To synthesize the racemic precursor for Phenol, 3-[(1S)-1-(methylamino)ethyl]-, the starting material is typically the corresponding ketone, 3-hydroxyacetophenone.
The reaction proceeds under high temperatures, often between 120°C and 165°C. wikipedia.org The mechanism can be broadly described in two stages:
Iminium Ion/N-formyl Derivative Formation: The carbonyl carbon of 3-hydroxyacetophenone is attacked by ammonia (B1221849) (derived from ammonium formate) or formamide. wikipedia.org Subsequent dehydration leads to the formation of an intermediate iminium ion or an N-formyl derivative. wikipedia.orgmdpi.com
Reduction: This intermediate is then reduced by a hydride transfer from formic acid or formate, which is present in the reaction mixture. This reduction step forms the N-formyl derivative of the amine. wikipedia.orgntnu.no
The final product of the Leuckart reaction is typically the N-formyl amine, which must then be hydrolyzed, usually with an acid (like HCl) or a base, to yield the free amine, racemic 3-[1-(amino)ethyl]phenol. mdpi.com To obtain the secondary methylamino group, a variation of the reaction using methylformamide or a subsequent N-methylation step (such as the Eschweiler-Clarke reaction) would be necessary. mdpi.com
Table 2: Representative Leuckart Reaction Conditions
| Parameter | Condition | Role/Purpose |
|---|---|---|
| Starting Material | Ketone (e.g., 3-hydroxyacetophenone) | Carbonyl compound to be aminated. |
| Reagent | Ammonium formate (HCOONH₄) or Formamide (HCONH₂) and Formic Acid (HCOOH) | Serves as the nitrogen source and the reducing agent. wikipedia.org |
| Temperature | 120–180 °C | Provides the necessary activation energy for the reaction. wikipedia.orgscribd.com |
| Product (Initial) | N-formyl derivative | The intermediate product before hydrolysis. scribd.com |
| Workup | Acidic or Basic Hydrolysis | Cleaves the formyl group to yield the final primary or secondary amine. mdpi.com |
Dealkylation Pathways of (S)-1-(3-methoxyphenyl)ethylmethylamine
An alternative synthetic route to obtain the target compound is through the dealkylation, specifically O-demethylation, of (S)-1-(3-methoxyphenyl)ethylmethylamine. google.com This pathway involves the cleavage of the methyl ether on the aromatic ring to reveal the phenolic hydroxyl group. The methoxy (B1213986) group is a common protecting group for phenols due to its stability, but its removal requires specific reagents. researchgate.net
A variety of reagents have been developed for the O-demethylation of aryl methyl ethers, ranging from classical methods to more modern approaches. The choice of reagent can depend on the presence of other functional groups within the molecule. Common methods include the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), which operate by protonating the ether oxygen followed by nucleophilic attack by the halide ion. rsc.orgwikipedia.org Lewis acids, such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃), are also highly effective, even at low temperatures, and proceed via the formation of a Lewis acid-base adduct. researchgate.netrsc.orgwikipedia.org Other reagents include strong nucleophiles like thiolate salts (e.g., EtSNa) or alkali organoamides. wikipedia.orgresearchgate.net
| Reagent Class | Specific Example(s) | General Conditions | Reference |
|---|---|---|---|
| Strong Protic Acids | HBr, HI | Heating, often in acetic acid | rsc.orgwikipedia.org |
| Lewis Acids | BBr₃, AlCl₃ | Inert solvent (e.g., CH₂Cl₂), often at low temperatures | researchgate.netrsc.org |
| Thiolates | Sodium isopropylthiolate (i-PrSNa) | Reflux in a polar aprotic solvent (e.g., DMF) | researchgate.net |
| Halide-Based | Iodocyclohexane | Reflux in DMF | researchgate.net |
Multi-Step Approaches from Related Phenolic Precursors (e.g., 3-ethylphenol, 3-nitroacetophenone)
Multi-step syntheses allow for the construction of Phenol, 3-[(1S)-1-(methylamino)ethyl]- from more readily available starting materials. A notable precursor is 3-nitroacetophenone, which can be converted to the key intermediate, m-hydroxyacetophenone. The synthesis begins with the nitration of acetophenone (B1666503) using a mixture of nitric acid and sulfuric acid, which directs the nitro group to the meta position. orgsyn.org The resulting 3-nitroacetophenone is then subjected to a reduction of the nitro group to an amine, commonly achieved using tin and hydrochloric acid. muni.cz The subsequent conversion of the resulting 3-aminoacetophenone to 3-hydroxyacetophenone is typically performed via a diazotization reaction followed by hydrolysis of the diazonium salt. Once 3-hydroxyacetophenone is obtained, it can be converted to the final product via the reductive amination strategies discussed previously.
While O-methylation is a common strategy for protecting phenolic hydroxyl groups, its application followed by halogenation as a direct synthetic route to Phenol, 3-[(1S)-1-(methylamino)ethyl]- is not widely documented in the scientific literature. Such a pathway would likely involve protecting the hydroxyl group of a precursor like 3-hydroxyacetophenone as a methyl ether, performing subsequent chemical transformations, and then deprotecting it as a final step, as described in the dealkylation pathways (Section 2.2.2).
Reductive amination is a cornerstone strategy in the synthesis of amines and is central to the conversion of ketone precursors to the target compound. masterorganicchemistry.comsigmaaldrich.comlibretexts.org As detailed in Section 2.2.1, this can be achieved directly from 3-hydroxyacetophenone. In multi-step syntheses, this key transformation is applied to the synthesized ketone intermediate. The reaction involves the condensation of the ketone with an amine (e.g., methylamine) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. A variety of reducing agents can be employed for this purpose, including formic acid (Leuckart-Wallach reaction), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. masterorganicchemistry.comsigmaaldrich.com The choice of conditions can influence the selectivity and efficiency of the reaction, especially in the presence of other reducible functional groups.
General Chemical Reactivity and Derivatization
The chemical reactivity of Phenol, 3-[(1S)-1-(methylamino)ethyl]- is dictated by its three main functional components: the phenolic hydroxyl group, the secondary amine, and the aromatic ring.
The phenolic hydroxyl group is weakly acidic and can be deprotonated by a strong base to form a phenoxide ion. This increases its nucleophilicity, facilitating reactions such as esterification. While phenols react slowly with carboxylic acids, they readily form esters with more reactive acyl chlorides or acid anhydrides. chemguide.co.ukksu.edu.sa For instance, reaction with ethanoyl chloride would yield the corresponding phenyl ethanoate ester. chemguide.co.uk
The secondary amine is basic and nucleophilic. It can react with acids to form ammonium salts. A key reaction of the secondary amine is further alkylation. For example, it can undergo the Eschweiler-Clarke reaction with formaldehyde (B43269) and formic acid to yield the corresponding tertiary amine, 3-[1-(dimethylamino)ethyl]phenol. google.com
Both the hydroxyl and amino groups are sites for derivatization, a technique often used in analytical chemistry to enhance detection or separation. For example, these groups can react with reagents like dansyl chloride or chiral derivatizing agents such as (-)-menthyl chloroformate to form derivatives suitable for analysis by LC-MS/MS or HPLC, which aids in quantification or chiral purity assessment. google.comgoogle.com
The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions.
Oxidation Reactions (e.g., Phenolic Group to Quinones)
The oxidation of phenols is a significant transformation in organic chemistry, often leading to the formation of quinones. However, the structure of the starting phenol dictates the feasibility and outcome of this reaction. Phenols are generally susceptible to oxidation, but the formation of stable benzoquinones is typically restricted to specific substitution patterns. libretexts.org
The direct oxidation of a phenolic group to a quinone generally requires the presence of a second hydroxyl group on the aromatic ring, positioned either ortho or para to the first. youtube.com Strong oxidizing agents such as chromic acid, Fremy's salt (potassium nitrosodisulfonate), or sodium dichromate are commonly employed for this conversion. libretexts.org The mechanism involves the removal of electrons and protons to form a dicarbonyl compound. youtube.com
In the case of Phenol, 3-[(1S)-1-(methylamino)ethyl]-, the hydroxyl group is in a meta position relative to the alkylamino side chain, and there is no second hydroxyl group on the ring. This meta-substitution pattern prevents the direct formation of a simple, stable benzoquinone through standard oxidation methods. youtube.com Oxidation of monosubstituted or meta-substituted phenols with powerful oxidizing agents typically leads to complex mixtures of polymeric materials or degradation products rather than discrete quinone structures. libretexts.org
While direct oxidation of the phenolic ring to a quinone is structurally disfavored, other parts of the molecule, such as the side chain, can be susceptible to oxidation under specific conditions. For instance, synthetic procedures for related compounds have involved the oxidation of the benzylic alcohol on the side chain to a ketone. A patented process for a key intermediate of phenylephrine involves the acylation of the hydroxyl groups followed by oxidation with dimethyl sulfoxide (B87167) (DMSO) and acetic anhydride, which targets the side-chain alcohol. google.com
| Oxidizing Agent | Substrate Requirement | Typical Product | Applicability to Phenol, 3-[(1S)-1-(methylamino)ethyl]- |
| Chromic Acid (H₂CrO₄) | ortho- or para-Dihydroxybenzene | ortho- or para-Benzoquinone | Not suitable for direct quinone formation. |
| Fremy's Salt [(KSO₃)₂NO] | Phenols, ortho- or para-Dihydroxybenzenes | para-Benzoquinones | Not suitable for direct quinone formation. |
| Sodium Dichromate (Na₂Cr₂O₇) | ortho- or para-Dihydroxybenzene | ortho- or para-Benzoquinone | Not suitable for direct quinone formation. |
| DMSO/Acetic Anhydride | Secondary Alcohols | Ketones | Can potentially oxidize the side-chain alcohol. google.com |
Reduction Reactions to Amine Derivatives
The structure of Phenol, 3-[(1S)-1-(methylamino)ethyl]- offers several sites for reduction, potentially leading to various amine derivatives. The primary targets for reduction are the aromatic ring and the benzylic hydroxyl group on the side chain.
Another potential, though often more challenging, reduction is the hydrogenolysis of the benzylic hydroxyl group. This reaction would remove the hydroxyl group and replace it with a hydrogen atom, yielding 3-[1-(methylamino)ethyl]phenol. This transformation typically requires specific catalysts, such as palladium on carbon, and is more common for benzylic alcohols that are activated by other functional groups.
| Reaction Type | Reagents & Conditions | Substrate Site | Potential Product |
| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C, high pressure | Aromatic Ring | 3-[(1S)-1-(methylamino)ethyl]cyclohexanol |
| Hydrogenolysis | H₂, Pd/C | Benzylic Hydroxyl Group | 3-[1-(methylamino)ethyl]phenol |
Electrophilic Aromatic Substitution at the Phenolic Hydroxyl Group
The term "electrophilic aromatic substitution at the phenolic hydroxyl group" refers to the substitution reactions on the aromatic ring that are directed by the powerful activating effect of the hydroxyl group. The -OH group is a strongly activating, ortho-, para-directing substituent, meaning it increases the rate of electrophilic attack and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. byjus.commlsu.ac.in
For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, the hydroxyl group is at position 1 of the benzene (B151609) ring, and the side chain is at position 3. The positions ortho to the hydroxyl group are 2 and 6, and the para position is 4. Therefore, electrophilic substitution reactions are expected to yield primarily products substituted at these positions. Due to the high reactivity conferred by the phenolic hydroxyl group, these reactions can often proceed under milder conditions than those required for benzene itself. mlsu.ac.in
Common electrophilic aromatic substitution reactions applicable to this molecule include:
Halogenation: Treatment with bromine in a solvent of low polarity can lead to monobromination, predominantly at the para position (position 4). byjus.com Using bromine water would likely result in the formation of a polybrominated product. byjus.com
Nitration: Reaction with dilute nitric acid at low temperatures is expected to yield a mixture of ortho- and para-nitrophenols. byjus.com
Sulfonation: Reaction with sulfuric acid can lead to sulfonation at the ortho or para positions, with the product distribution being temperature-dependent. mlsu.ac.in
In addition to substitution on the ring, the phenolic hydroxyl group itself can react with electrophiles in O-acylation or O-alkylation reactions. For instance, acylation with benzoyl chloride in a weakly alkaline environment can form a benzoate (B1203000) ester at the phenolic oxygen. google.com This derivatization of the hydroxyl group is a common strategy in organic synthesis to protect the phenol or modify its properties. nih.govresearchgate.net
| Reaction Type | Reagent (Electrophile) | Predicted Major Product(s) |
| Bromination | Br₂ in CCl₄ | 4-Bromo-3-[(1S)-1-(methylamino)ethyl]phenol |
| Nitration | Dilute HNO₃ | Mixture of 2-Nitro- and 4-Nitro-3-[(1S)-1-(methylamino)ethyl]phenol |
| Sulfonation | H₂SO₄ (conc.) | 4-Hydroxy-2-[(1S)-1-(methylamino)ethyl]benzenesulfonic acid |
| O-Acylation | Benzoyl Chloride | 3-[(1S)-1-(methylamino)ethyl]phenyl benzoate |
Advanced Analytical Chemistry and Spectroscopic Characterization
Structural Elucidation Techniques for Chiral Centers
The definitive assignment of the absolute and relative stereochemistry of chiral centers is a critical analytical challenge. For Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry provides the necessary tools for a comprehensive structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and NOESY) NMR experiments allows for the complete assignment of its structure and the confirmation of its stereochemistry.
The ¹H NMR spectrum of Phenol, 3-[(1S)-1-(methylamino)ethyl]- is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methyl group on the side chain, and the N-methyl group. The aromatic protons on the disubstituted benzene (B151609) ring would typically appear as a complex multiplet in the range of 6.5-7.5 ppm. The methine proton (CH) adjacent to the nitrogen and the aromatic ring is anticipated to be a quartet due to coupling with the adjacent methyl protons, likely resonating between 3.5 and 4.5 ppm. The methyl group (CH₃) on the ethyl side chain would appear as a doublet, coupled to the methine proton, in the upfield region of 1.0-1.5 ppm. The N-methyl group (N-CH₃) would likely present as a singlet around 2.0-2.5 ppm. The phenolic hydroxyl proton (OH) and the amine proton (NH) may show broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The aromatic carbons would produce signals in the 110-160 ppm region, with the carbon bearing the hydroxyl group appearing at the lower field end of this range. The methine carbon of the chiral center is expected to resonate around 50-60 ppm, while the methyl carbon of the ethyl group and the N-methyl carbon would appear at higher fields, typically between 15-30 ppm.
Table 1: Predicted ¹³C NMR Chemical Shifts for 3-[1-(Dimethylamino)ethyl]phenol *
| Atom | Predicted Chemical Shift (ppm) |
| C (aromatic, C-OH) | 157.0 |
| C (aromatic) | 130.0 |
| C (aromatic) | 118.0 |
| C (aromatic) | 115.0 |
| C (aromatic) | 114.0 |
| C (aromatic) | 145.0 |
| CH (chiral center) | 60.0 |
| CH₃ (on ethyl) | 22.0 |
| N-CH₃ | 34.0 |
*Data for the closely related analogue 3-[1-(Dimethylamino)ethyl]phenol. The chemical shifts for Phenol, 3-[(1S)-1-(methylamino)ethyl]- are expected to be similar.
Two-dimensional NMR experiments are crucial for confirming the connectivity and spatial relationships within the molecule. A Correlation Spectroscopy (COSY) experiment would show correlations between protons that are coupled to each other. For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, a key correlation would be observed between the methine proton at the chiral center and the protons of the adjacent methyl group, confirming the ethylamino fragment.
Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for determining stereochemistry. This technique detects protons that are close to each other in space, regardless of whether they are directly bonded. For a specific enantiomer like the (1S) form, a NOESY experiment could potentially show through-space correlations between the protons of the methyl group on the chiral center and one of the adjacent aromatic protons, providing information about the preferred conformation of the side chain relative to the phenyl ring. The presence or absence of specific NOE cross-peaks can help to confirm the relative stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) and LC-MS
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of Phenol, 3-[(1S)-1-(methylamino)ethyl]-. This allows for the unambiguous determination of its elemental formula, C₉H₁₃NO.
The fragmentation pattern in the mass spectrum provides valuable structural information. For this compound, a prominent fragmentation pathway is expected to be the alpha-cleavage adjacent to the nitrogen atom. This would result in the loss of a methyl radical to form a stable iminium ion, which would be observed as a significant peak in the spectrum. Another likely fragmentation would be the benzylic cleavage, leading to the formation of a resonance-stabilized benzylic cation. The fragmentation pattern would be a characteristic fingerprint of the molecule.
Table 2: Plausible Mass Spectrometry Fragmentation for Phenol, 3-[(1S)-1-(methylamino)ethyl]-
| m/z (mass-to-charge ratio) | Proposed Fragment Ion |
| 151 | [M]⁺ (Molecular Ion) |
| 136 | [M - CH₃]⁺ |
| 77 | [C₆H₅]⁺ |
| 58 | [CH₃CH=NHCH₃]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of compounds in complex mixtures. Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar molecules like Phenol, 3-[(1S)-1-(methylamino)ethyl]- and its derivatives. ESI generates protonated molecules [M+H]⁺ in the positive ion mode, which can then be analyzed by the mass spectrometer. This technique is highly sensitive and allows for the detection and quantification of the compound at very low concentrations. The use of tandem mass spectrometry (MS/MS) in conjunction with LC-ESI allows for selective reaction monitoring, providing high specificity for the analysis of the target compound in complex matrices. This is particularly relevant as this compound is known to be an impurity in the synthesis of the pharmaceutical agent Rivastigmine (B141). nih.gov
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is an indispensable tool for the analysis of Phenol, 3-[(1S)-1-(methylamino)ethyl]-. High-Performance Liquid Chromatography (HPLC) is particularly vital, offering high resolution and sensitivity for both purity assessment and the critical task of resolving and quantifying enantiomers.
HPLC with UV detection serves as a primary method for determining the purity of Phenol, 3-[(1S)-1-(methylamino)ethyl]-. The method separates the target compound from any synthesis-related impurities or degradation products. The phenolic chromophore in the molecule allows for sensitive detection at specific UV wavelengths, typically around 270 nm. google.com Isocratic separation is often achieved on reversed-phase columns, such as a C18 column, using a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. semanticscholar.org The method is validated according to ICH guidelines to be sensitive, accurate, and specific for the quantification of the compound. semanticscholar.org
Table 1: Example HPLC Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | Luna® 5µm C18 (250 x 4.6mm) |
| Mobile Phase | 5mM Ammonium (B1175870) Acetate (pH 4.7) : Methanol (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 272 nm |
| Column Temperature | 30°C |
Based on typical reversed-phase HPLC conditions for the related compound Phenylephrine (B352888). semanticscholar.org
Ensuring the enantiomeric purity of Phenol, 3-[(1S)-1-(methylamino)ethyl]- is critical, as the biological activity of enantiomers can differ significantly. Chiral HPLC is the definitive method for separating and quantifying the desired (1S)-enantiomer from its unwanted (1R)-counterpart. google.com This separation is achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly employed for this purpose. google.com A patent describing the separation of the R- and S-isomers of the closely related phenylephrine details specific chiral columns and mobile phases that effectively resolve the two peaks, allowing for the precise determination of enantiomeric excess (% ee). google.com
Table 2: Chiral HPLC Methods for Enantiomeric Resolution
| Parameter | Method A | Method B |
|---|---|---|
| Column | Chiralpak IC-3 (150 x 4.6 mm), 3 µm | OJ-RH (150 x 4.6 mm) |
| Mobile Phase | 0.1% Ethylenediamine in n-Hexane (50%) : IPA (50%) | 0.05% Ethylenediamine in Methanol |
| Flow Rate | 1.2 mL/min | 0.6 mL/min |
| Detection | UV at 270 nm | UV at 270 nm |
| Column Temperature | 25°C | 25°C |
Data derived from a patented method for the chiral analysis of Phenylephrine enantiomers. google.com
Methodological Advancements for Reaction Mechanism Elucidation
Understanding the synthesis mechanism and stability profile of a compound is crucial for process optimization and ensuring product quality. Modern analytical techniques allow for the detailed investigation of reaction pathways and degradation kinetics.
Elucidating the synthetic pathway to Phenol, 3-[(1S)-1-(methylamino)ethyl]- involves identifying transient intermediates. A common strategy is to perform quenching experiments, where the reaction is stopped at various time points by rapidly cooling or adding a quenching agent. The resulting complex mixtures are then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The high sensitivity and mass identification capability of MS allow for the detection and structural proposition of short-lived intermediates that would otherwise go unnoticed, providing critical insights into the reaction mechanism. While specific studies detailing intermediate trapping for this exact (1S)-enantiomer's synthesis are not widely published, this remains a standard and powerful methodology in synthetic chemistry research.
Stability testing is essential to determine how the quality of a chemical substance varies with time under the influence of environmental factors. Forced degradation, or accelerated degradation, studies are conducted to identify likely degradation products and establish the intrinsic stability of the molecule. semanticscholar.org These studies involve subjecting the compound to stress conditions more severe than standard storage, including acidic and basic hydrolysis, oxidation, heat, and photolysis, as per ICH guidelines. rjptonline.org Studies on the (1R)-enantiomer, phenylephrine, have shown it to be susceptible to degradation under acidic, basic, and oxidative stress conditions, while remaining relatively stable under thermal and photolytic stress. semanticscholar.org The degradation pathways are monitored using a stability-indicating HPLC method, which can separate the intact drug from all potential degradation products. semanticscholar.orgnih.gov
Table 3: Typical Forced Degradation Conditions and Observations
| Stress Condition | Typical Reagent/Condition | Observed Degradation (based on Phenylephrine) |
|---|---|---|
| Acid Hydrolysis | 0.1N HCl at 60°C | Significant degradation observed. semanticscholar.orgrjptonline.org |
| Base Hydrolysis | 0.1N NaOH at 60°C | Significant degradation observed. semanticscholar.orgrjptonline.org |
| Oxidative | 3-30% H₂O₂ at room temp. | Degradation occurs. semanticscholar.orgrjptonline.org |
| Thermal | 60-80°C | Generally stable or low degradation. semanticscholar.orgrjptonline.org |
| Photolytic | Exposure to UV/fluorescent light | Generally stable or low degradation. semanticscholar.orgjuniperpublishers.com |
Summary of stability profile based on forced degradation studies of the closely related compound, Phenylephrine. semanticscholar.orgrjptonline.orgjuniperpublishers.com
Preclinical Pharmacological Investigations of Phenol, 3 1s 1 Methylamino Ethyl
In Vitro Biological Activities
The in vitro biological activities of Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]- have been primarily explored in the context of its role as a cholinesterase inhibitor. These studies are crucial for understanding its mechanism of action and its contribution to the cholinergic enhancement sought in the management of neurodegenerative disorders.
Enzyme Inhibition Studies
Phenol, 3-[(1S)-1-(methylamino)ethyl]- has been identified as an inhibitor of acetylcholinesterase (AChE). researchgate.netmedchemexpress.com Pharmacokinetic and pharmacodynamic modeling in patients with Alzheimer's disease has revealed that a concentration of approximately 5.4 µg/L of this metabolite in the cerebrospinal fluid is necessary to achieve half-maximal inhibition of AChE activity. drugbank.com This demonstrates its significant potency in targeting one of the key enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132).
Rivastigmine (B141), the parent compound, is known to be a dual inhibitor of both AChE and butyrylcholinesterase (BuChE). dovepress.comnih.gov While the inhibitory activity of its metabolite, Phenol, 3-[(1S)-1-(methylamino)ethyl]-, on AChE is established, its specific inhibitory profile against BuChE is also of considerable interest, given the increasing recognition of BuChE's role in the progression of Alzheimer's disease. nih.gov Studies comparing the inhibitory potencies of various cholinesterase inhibitors have highlighted that Rivastigmine itself is a more specific inhibitor for BuChE compared to other agents like TAK-147, donepezil, and galantamine which are more selective for AChE. d-nb.info
Detailed kinetic studies on the parent drug, Rivastigmine, show that it acts as a pseudo-irreversible inhibitor, forming a carbamoyl-enzyme conjugate. nih.gov The decarbamylated metabolite, Phenol, 3-[(1S)-1-(methylamino)ethyl]-, is the leaving group in this reaction. drugbank.com
Below is a data table summarizing the known enzyme inhibition data for Phenol, 3-[(1S)-1-(methylamino)ethyl]-.
| Enzyme | Inhibition Metric | Value | Source |
| Acetylcholinesterase (AChE) | IC50 (in CSF) | ~5.4 µg/L | drugbank.com |
| Butyrylcholinesterase (BuChE) | IC50 | Data not available |
The structure of Phenol, 3-[(1S)-1-(methylamino)ethyl]- plays a crucial role in its biological activity. As a phenolic amine, its inhibitory effects on cholinesterases are influenced by its structural features. While direct comparative studies detailing the structure-activity relationship (SAR) of a series of analogs of Phenol, 3-[(1S)-1-(methylamino)ethyl]- are not extensively available, research on derivatives of related phenolic compounds provides insights into the structural requirements for potent cholinesterase inhibition.
For instance, studies on other 4-[(diethylamino)methyl]-phenol derivatives have shown that the nature of the amine moiety and the length of the alkyl chain connecting it to the phenolic ring significantly impact the inhibitory potency and selectivity towards AChE and BuChE. nih.govdoi.org These findings suggest that modifications to the methylaminoethyl side chain or the phenolic hydroxyl group of Phenol, 3-[(1S)-1-(methylamino)ethyl]- would likely alter its enzyme inhibitory profile.
Receptor Binding Profiling
The potential for Phenol, 3-[(1S)-1-(methylamino)ethyl]- to directly interact with various neurotransmitter receptors is an area of ongoing scientific inquiry. While its primary mechanism of action is understood to be through cholinesterase inhibition, the presence of a phenolic hydroxyl group and an amine function suggests the possibility of interactions with other biological targets.
For example, the parent drug, Rivastigmine, has been shown to increase the number of muscarinic M1 receptor binding sites in the frontal cortex of aged rats. scilit.com It is plausible that its active metabolite, Phenol, 3-[(1S)-1-(methylamino)ethyl]-, could also modulate receptor activity, although direct binding studies on this specific compound are not widely reported. The phenolic hydroxyl group, in particular, could participate in hydrogen bonding interactions with receptor binding pockets.
Other Potential Biological Activities Attributed to Phenolic Amines
Phenolic compounds, in general, are recognized for their antioxidant properties. nih.govmdpi.comresearchgate.netmdpi.com This activity is primarily attributed to their ability to scavenge free radicals, which are implicated in the oxidative stress associated with neurodegenerative diseases. The phenolic structure of Phenol, 3-[(1S)-1-(methylamino)ethyl]- suggests that it may also exhibit antioxidant effects, which could offer additional neuroprotective benefits. nih.gov
Furthermore, some cholinesterase inhibitors, including Rivastigmine, have been suggested to have neuroprotective effects that are independent of their enzyme inhibitory activity. nih.gov These effects may include the modulation of apoptotic processes and protection against excitotoxicity. As an active metabolite, Phenol, 3-[(1S)-1-(methylamino)ethyl]- could contribute to these neuroprotective actions.
Antioxidant Properties and Free Radical Scavenging
Preclinical studies suggest that Phenol, 3-[(1S)-1-(methylamino)ethyl]-, commonly known as rivastigmine, possesses antioxidant properties that may contribute to its neuroprotective effects. Research indicates that treatment with rivastigmine can enhance the brain's antioxidant capacity. One study demonstrated that rivastigmine administration can lead to an increase in glutathione (B108866) reductase and homocysteine levels, while concurrently reducing the malondialdehyde (MDA), a product of lipid peroxidation, and the inflammatory mediator IL-6. This suggests a role in mitigating oxidative stress, a condition where there is an imbalance between free radicals and antioxidants in the body.
In a study involving aged rats, rivastigmine administered alone did not significantly alter the total antioxidant status (TAS) in the brain. However, when combined with selegiline, a drug that increased TAS, rivastigmine appeared to counteract this effect, bringing the TAS levels down. The precise mechanisms underlying the free radical scavenging activity of rivastigmine are still under investigation, but the observed reduction in oxidative stress markers points towards a protective role against neuronal damage caused by reactive oxygen species.
Molecular and Cellular Mechanisms of Action
Phenol, 3-[(1S)-1-(methylamino)ethyl]- (rivastigmine) is a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Its mechanism involves the formation of a covalent bond with the active-site serine of these enzymes. This interaction results in a carbamylated enzyme that is temporarily inactive.
The binding of rivastigmine to the cholinesterase active site is a multi-step process. Molecular docking and crystallographic studies have revealed that the carbamoyl (B1232498) moiety of rivastigmine links to the active-site serine. This covalent modification leads to a significant conformational change, specifically a movement of the active-site histidine (H440), which disrupts the catalytic triad. This disruption is thought to be a key factor in the unusually slow kinetics of reactivation of the enzyme.
The binding affinity of rivastigmine for cholinesterases has been quantified in various studies. For instance, molecular docking studies have reported binding energies of -32.7 kcal/mol for AChE and -30.7 kcal/mol for BuChE. Kinetic studies have determined the bimolecular rate constant (ki) for the carbamylation of human AChE to be 3300 M-1 min-1, while for human BuChE, the process is even more rapid with a ki of 9 x 104 M-1 min-1. The spontaneous reactivation of the carbamylated enzyme is notably slow, with less than 10% reactivation observed for the Torpedo californica AChE after 48 hours.
Table 1: Binding Affinities and Kinetic Data of Rivastigmine with Cholinesterases
| Enzyme | Binding Affinity (kcal/mol) | Bimolecular Rate Constant (ki) (M-1 min-1) |
|---|---|---|
| Acetylcholinesterase (AChE) | -32.7 | 3300 |
| Butyrylcholinesterase (BuChE) | -30.7 | 9 x 104 |
Data presented from molecular docking and kinetic studies.
The primary mechanism by which Phenol, 3-[(1S)-1-(methylamino)ethyl]- (rivastigmine) enhances cholinergic neurotransmission is through its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By blocking the activity of these enzymes, rivastigmine prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to its increased concentration at cholinergic synapses. This elevated level of ACh is then available to stimulate both muscarinic and nicotinic receptors, thereby boosting cholinergic signaling.
In vivo microdialysis studies in AChE-deficient mice have demonstrated that rivastigmine infusion can cause a doubling of extracellular ACh levels in the hippocampus. This effect is attributed to the inhibition of butyrylcholinesterase (BChE), which plays a more significant role in ACh hydrolysis when AChE activity is compromised. Furthermore, preclinical studies have indicated that treatment with rivastigmine can lead to an increase in the expression of the vesicular acetylcholine transporter (VAChT) in the frontal cortex, hippocampus, and striatum. An upregulation of VAChT suggests an enhanced capacity for ACh storage and release, further contributing to the potentiation of cholinergic neurotransmission.
Beyond its primary action on cholinesterases, Phenol, 3-[(1S)-1-(methylamino)ethyl]- (rivastigmine) has been shown to interact with other biological targets. Notably, it appears to modulate the function of muscarinic acetylcholine receptors (mAChRs). Studies in mice have shown that the effects of rivastigmine on certain behaviors are antagonized by an mAChR antagonist, suggesting that its mechanism of action involves the enhancement of mAChR function.
In addition to its effects on the cholinergic system, rivastigmine has been observed to influence the activity of other enzymes. For instance, in aged rats, rivastigmine administration was found to increase the activity of (Na+, K+)-ATPase and Mg2+-ATPase. There is also evidence to suggest that rivastigmine may have a neuroprotective mechanism mediated through the heat shock response, as it has been shown to enhance the activation of heat shock transcription factor 1 (Hsf1), leading to an increase in the messenger RNA for hsp70. While rivastigmine is not known to be significantly metabolized by cytochrome P450 enzymes, it is important to note that it can have interactions with other drugs.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Phenol, 3-[(1S)-1-(methylamino)ethyl]- |
| Rivastigmine |
| Acetylcholine |
| Selegiline |
| Malondialdehyde |
| Glutathione |
| Homocysteine |
| Donepezil |
Structure Activity Relationship Sar Studies of Phenol, 3 1s 1 Methylamino Ethyl and Its Analogs
Impact of Stereochemistry on Biological Activity
The spatial arrangement of atoms, or stereochemistry, is a critical factor in determining the efficacy and selectivity of a drug molecule. For compounds that interact with chiral biological macromolecules like enzymes and receptors, even minor changes in stereoconfiguration can lead to significant differences in biological response.
Significance of the (1S)-Configuration for Specific Biological Interactions
Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]- is a known precursor in the synthesis of Rivastigmine (B141), a potent acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. researchgate.netmdpi.com The efficacy of such inhibitors is highly dependent on their ability to fit precisely into the active site of the AChE enzyme. The active site of AChE is a narrow gorge with specific subsites, and the orientation of the inhibitor's functional groups is crucial for effective binding and inhibition.
The (1S)-configuration dictates a specific three-dimensional arrangement of the methylaminoethyl side chain relative to the phenol ring. This precise geometry is essential for optimal interaction with the amino acid residues within the AChE active site. Studies on similar chiral cholinesterase inhibitors consistently demonstrate that one enantiomer is significantly more active than the other, highlighting the stereospecificity of the enzyme-inhibitor interaction. nih.gov For this class of compounds, the (S)-configuration is generally favored for potent AChE inhibition. nih.gov
Comparative Analysis with (1R)-Enantiomers
Comparative Analysis with Structurally Similar Analogs
Investigating the effects of minor structural modifications provides further insight into the SAR of a compound. A key comparison for Phenol, 3-[(1S)-1-(methylamino)ethyl]- is its N,N-dimethylated analog.
Methylamino vs. Dimethylamino Substituents at the Chiral Center
The substitution at the nitrogen atom, changing from a secondary amine (methylamino) to a tertiary amine (dimethylamino), alters the molecule's size, basicity, and hydrogen bonding capabilities, all of which can influence its pharmacological profile.
The addition of a second methyl group to the nitrogen atom increases steric bulk. In the confined space of the AChE active site, even small changes in the size of the inhibitor can lead to steric hindrance, preventing optimal binding. Studies on rivastigmine analogs have shown that increasing the size of the N-alkyl substituents can lead to a decrease in AChE inhibition potency. nih.govresearchgate.net This is often due to unfavorable interactions with residues in the active site, such as His440. researchgate.net Therefore, it is anticipated that the dimethylamino analog would be a less potent AChE inhibitor than the methylamino compound due to increased steric hindrance.
Table 1: Predicted Comparative Acetylcholinesterase Inhibition
| Compound | Substituent at Chiral Center | Predicted AChE Inhibition Potency | Rationale |
| Phenol, 3-[(1S)-1-(methylamino)ethyl]- | Methylamino (Secondary Amine) | Higher | Less steric bulk allows for better fit in the AChE active site. |
| Phenol, 3-[(1S)-1-(dimethylamino)ethyl]- | Dimethylamino (Tertiary Amine) | Lower | Increased steric bulk may cause unfavorable interactions within the enzyme's active site. |
This is an interactive data table based on established SAR principles for cholinesterase inhibitors.
The change from a secondary to a tertiary amine has significant implications for the types of non-covalent interactions the molecule can form.
Hydrogen Bonding: A key difference is that secondary amines contain an N-H bond and can therefore act as both hydrogen bond donors and acceptors. scienceready.com.austereoelectronics.org Tertiary amines, lacking an N-H bond, can only function as hydrogen bond acceptors via the lone pair of electrons on the nitrogen atom. scienceready.com.aulibretexts.org This difference is critical in drug-receptor interactions, as the ability to donate a hydrogen bond may be essential for anchoring the ligand in its binding site. kubinyi.de
Solubility: Both small secondary and tertiary amines are typically soluble in water due to their ability to form hydrogen bonds with water molecules. libretexts.org While tertiary amines cannot donate a hydrogen bond, they can accept one from water via their nitrogen lone pair. libretexts.org As the size of the non-polar parts of the molecule increases, solubility tends to decrease for all classes of amines.
Table 2: Comparison of Physicochemical Properties
| Property | Methylamino Analog | Dimethylamino Analog |
| Amine Type | Secondary | Tertiary |
| Hydrogen Bond Donor | Yes | No |
| Hydrogen Bond Acceptor | Yes | Yes |
| Basicity | Weaker Base | Stronger Base |
| Water Solubility | Soluble | Soluble |
This interactive table summarizes the key differences in physicochemical properties that influence biological activity.
Variations in the Ethyl Chain and Phenolic Substituents
The biological activity of adrenergic agonists is significantly influenced by the chemical nature of the substituents on both the ethylamine (B1201723) side chain and the phenolic ring. Modifications to these parts of the molecule can alter receptor selectivity, potency, and metabolic stability.
Comparison with 3-[1-(Ethylamino)ethyl]phenol
The size of the alkyl group on the amino moiety of the ethylamine side chain plays a critical role in determining the compound's affinity and selectivity for adrenergic receptors. The parent compound, Phenol, 3-[(1S)-1-(methylamino)ethyl]-, possesses a methyl group on the nitrogen atom, classifying it as a secondary amine.
When this methyl group is replaced by a larger ethyl group to form 3-[1-(Ethylamino)ethyl]phenol, a shift in receptor activity is observed. Generally, for phenylethanolamine derivatives, increasing the size of the N-substituent tends to decrease activity at alpha-adrenergic receptors while increasing activity at beta-adrenergic receptors. gpatindia.com Specifically, maximal activity for both alpha and beta receptors is often seen with a methyl group. gpatindia.com As the substituent size increases beyond methyl, such as to an ethyl or isopropyl group, the alpha-agonist activity typically diminishes. gpatindia.com
Structural Analogs with Additional Hydroxyl Groups (e.g., Phenylephrine)
Phenylephrine (B352888) is a significant structural analog that illustrates the importance of hydroxyl group substitution on both the aromatic ring and the ethylamine side chain. Unlike Phenol, 3-[(1S)-1-(methylamino)ethyl]-, which has a simple ethyl group attached to the ring, Phenylephrine features a hydroxyl group on the beta (β) carbon of that side chain.
This β-hydroxyl group is considered essential for direct agonist activity, as it can form hydrogen bonds with adrenergic receptors. firsthope.co.in Furthermore, the substitution pattern on the aromatic ring is a key determinant of receptor selectivity. Phenylephrine has a single hydroxyl group at the meta-position (position 3) of the phenyl ring. firsthope.co.in This specific feature makes it a selective agonist for α1-adrenergic receptors. gpatindia.comfirsthope.co.in The absence of a second hydroxyl group at the para-position (position 4), which would form a catechol structure like norepinephrine, significantly reduces its activity at β-receptors. firsthope.co.inderangedphysiology.com This lack of a catechol structure also makes phenylephrine resistant to metabolism by catechol-O-methyltransferase (COMT), extending its duration of action. derangedphysiology.com The stereochemistry is also crucial, with the (R)-enantiomer being the more potent form. firsthope.co.in
Influence of Aromatic Ring Substitution Patterns
The substitution pattern on the aromatic ring is a cornerstone of the structure-activity relationship for phenylethanolamines. The presence, position, and nature of substituents dictate the molecule's interaction with adrenergic receptors.
Substituents can be broadly classified as activating or deactivating based on their electronic effects. libretexts.org Activating groups donate electron density to the aromatic ring, making it more nucleophilic, while deactivating groups withdraw electron density. libretexts.orgminia.edu.eg For adrenergic agonists, hydroxyl groups are critical activating groups.
Position of Hydroxyl Groups : As observed with phenylephrine, a single hydroxyl group at the meta-position is linked to α1-receptor selectivity. firsthope.co.in Catecholamines, which have hydroxyl groups at both the meta and para positions, generally exhibit potent activity at both α and β receptors. The removal of one or both of these hydroxyl groups from the benzene (B151609) ring leads to a significant reduction in beta-selectivity. derangedphysiology.com
Nature of Substituents : Electron-withdrawing groups, such as nitro or cyano groups, deactivate the ring and generally reduce agonist activity. minia.edu.eg Conversely, electron-donating groups, like hydroxyl, methoxy (B1213986), and small alkyl groups, tend to enhance or maintain activity. libretexts.orgminia.edu.eg The interaction is complex, as substituents also affect the molecule's steric profile and ability to form hydrogen bonds, which are crucial for receptor binding. researchgate.net The aromatic ring itself is a key scaffold, and its electronic distribution and structural rigidity are critical for ligand-receptor interactions. researchgate.net
Comparison with Related Aminoethylphenols (e.g., (S)-3-(1-Aminoethyl)phenol)
A primary or secondary amine on the ethyl side chain, separated by two carbon atoms from the benzene ring, is generally required for high agonist activity. gpatindia.com The degree of substitution on this amine affects receptor selectivity. The parent compound, Phenol, 3-[(1S)-1-(methylamino)ethyl]-, has a secondary amine (methylamino group). In contrast, (S)-3-(1-Aminoethyl)phenol features a primary amine (an -NH₂ group).
This seemingly minor change from a secondary to a primary amine can have a notable impact. Structure-activity relationship studies of adrenergic agonists indicate that smaller substituents on the amine group favor alpha-receptor activity. derangedphysiology.com Therefore, replacing the methylamino group with a primary amino group (effectively replacing a methyl group with a hydrogen atom) would be expected to enhance the alpha-adrenergic effects. derangedphysiology.com
Computational Chemistry and Molecular Modeling for Phenol, 3 1s 1 Methylamino Ethyl
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]- is fundamental to understanding its three-dimensional structure, which dictates its biological activity. Molecular dynamics (MD) simulations, a powerful computational technique, are employed to explore the conformational landscape of this molecule. mdpi.com These simulations model the atomic movements over time, providing a dynamic picture of the molecule's behavior in different environments, such as in an aqueous solution or near a biological receptor.
The Automated Topology Builder (ATB) is a tool that can be used to develop molecular force fields necessary for MD simulations of biomolecular systems. uq.edu.au For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, MD simulations can reveal the preferred conformations, the flexibility of the side chain, and the intramolecular interactions that stabilize its structure. This information is critical for understanding how the molecule fits into the binding pocket of its target receptor.
Key Findings from Conformational Analysis and MD Simulations:
Flexibility: The ethylamino side chain exhibits significant flexibility, allowing the molecule to adopt various conformations.
Key Conformations: Specific torsional angles between the phenyl ring and the side chain are energetically favored, leading to a set of low-energy conformers that are likely responsible for its biological activity.
Solvent Effects: The presence of water molecules influences the conformational preferences through hydrogen bonding with the hydroxyl and amino groups.
Reaction Pathway Elucidation and Activation Energy Calculations (e.g., DFT)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is particularly useful for elucidating reaction pathways and calculating activation energies, providing a deeper understanding of the chemical reactivity and stability of Phenol, 3-[(1S)-1-(methylamino)ethyl]-. nih.gov
DFT calculations can be used to model the synthesis of Phenol, 3-[(1S)-1-(methylamino)ethyl]-, for example, through the catalytic hydrogenation of a precursor molecule. google.com These calculations can help identify the most favorable reaction pathway by comparing the energy barriers of different potential routes. The interaction energy between the molecule and various solvents can also be calculated to understand solubility behavior, which is crucial for its formulation and delivery. researchgate.net
Recent studies have utilized DFT with the B3LYP/6-311 + G (d, p) basis set to obtain the optimized structure of the molecule and analyze its physical properties. nih.gov These analyses include the study of the molecule in both its neutral and anion states and in different phases, such as in the gaseous phase and in a water solvent phase. nih.gov
Table 1: Calculated Structural Parameters of Phenol, 3-[(1S)-1-(methylamino)ethyl]- from DFT
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | Varies by bond, e.g., C-C, C-N, C-O |
| Bond Angles (°) | Varies by angle, e.g., C-C-N, C-O-H |
Note: Specific values would be obtained from detailed DFT calculation outputs.
Ligand-Target Interaction Prediction and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scribd.com For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, docking studies are primarily focused on its interaction with α1-adrenergic receptors. drugbank.comguidetopharmacology.org These studies are essential for understanding the molecular basis of its agonist activity.
Docking simulations can identify the key amino acid residues in the receptor's binding pocket that interact with the ligand. These interactions can include hydrogen bonds, ionic interactions, and van der Waals forces. For example, the hydroxyl group on the phenol ring and the hydroxyl and methylamino groups on the side chain are critical for forming hydrogen bonds with the receptor. rjptonline.org
The binding affinity, often expressed as the Gibbs free energy of binding (ΔGbind), can be calculated from docking results to quantify the strength of the ligand-receptor interaction. scribd.com These predictions are invaluable for structure-based drug design, enabling the virtual screening of new compounds with potentially improved affinity and selectivity. scribd.com
Table 2: Predicted Interactions of Phenol, 3-[(1S)-1-(methylamino)ethyl]- with α1-Adrenergic Receptor
| Interaction Type | Key Residues Involved |
|---|---|
| Hydrogen Bonding | Ser, Thr, Asn |
| Ionic Interactions | Asp, Glu |
Note: The specific residues can vary depending on the subtype of the adrenergic receptor.
Prediction of Physicochemical Properties Relevant to Biological Activity
Computational models, such as quantitative structure-activity relationship (QSAR) models, are widely used to predict the physicochemical properties of molecules that are relevant to their biological activity. nih.govescholarship.org These properties include solubility, lipophilicity (logP), and pKa, which influence the absorption, distribution, metabolism, and excretion (ADME) of the drug in the body.
For Phenol, 3-[(1S)-1-(methylamino)ethyl]-, computational tools can predict these properties, helping to fill data gaps and guide further experimental studies. nih.gov For instance, the predicted solubility and permeability can be used to classify the compound according to the Biopharmaceutical Classification System (BCS), which provides an indication of its oral absorption. nih.gov
Table 3: Computationally Predicted Physicochemical Properties
| Property | Predicted Value | Biological Relevance |
|---|---|---|
| Molecular Weight | 167.21 g/mol | Affects diffusion and transport |
| logP | -0.3 | Influences membrane permeability and distribution |
| pKa | (Multiple values for different groups) | Determines ionization state at physiological pH |
Note: These values are predictions and may vary between different computational models.
Role As a Pharmaceutical Intermediate and Precursor Chemistry
Key Intermediate in the Synthesis of Rivastigmine (B141)
Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]- is a crucial building block in the manufacturing of Rivastigmine, a cholinesterase inhibitor used for the treatment of dementia associated with Alzheimer's and Parkinson's diseases. nih.govjocpr.com The synthesis of Rivastigmine can be broadly categorized into two strategies: chemical resolution of a racemic intermediate or asymmetric synthesis to directly form the desired stereoisomer.
In many synthetic routes, 3-hydroxyacetophenone serves as the starting material. It is reacted with an aqueous solution of methylamine (B109427) to form an imine, which is then reduced to produce racemic 3-[1-(methylamino)ethyl]phenol (B1602312). google.com The subsequent and most critical step is the resolution of this racemate to isolate the pharmacologically active (S)-enantiomer, Phenol, 3-[(1S)-1-(methylamino)ethyl]-. google.comjustia.com This isolated chiral intermediate is then typically subjected to a further methylation step to yield (S)-3-[1-(dimethylamino)ethyl]phenol, another key intermediate that is subsequently condensed with an N-ethyl-N-methylcarbamoyl halide to form Rivastigmine. google.com
The therapeutic efficacy of Rivastigmine is dependent on its specific stereochemistry, with the (S)-enantiomer being the active form. Therefore, achieving high optical purity is a paramount objective in its synthesis. The stereospecificity is introduced through the resolution of 3-[1-(methylamino)ethyl]phenol. google.com
This resolution is a diastereomeric crystallization process, where the racemic mixture is treated with a chiral resolving agent. Various chiral acids have been successfully employed for this purpose, leading to the selective crystallization of the salt of the desired (S)-enantiomer. google.com The choice of resolving agent and solvent system is critical for the efficiency of the separation and the enantiomeric excess (ee) of the final product, with the goal of achieving an ee value greater than 99.5%. google.com
| Resolving Agent | Target Intermediate | Notes |
| L-Tartaric acid | (S)-3-[1-(methylamino)ethyl]phenol | Chiral reagent used for classical resolution. google.com |
| R-Malic acid | (S)-3-[1-(methylamino)ethyl]phenol | Alternative chiral acid for diastereomeric salt formation. google.com |
| D-Camphorsulfonic acid | (S)-3-[1-(methylamino)ethyl]phenol | Another effective chiral resolving agent. google.comjustia.com |
| (S)-(+)-Camphor-10-sulphonic acid | (S)-3-[1-(dimethylamino)ethyl]phenol | Used to resolve the dimethylated intermediate in some routes. justia.com |
As an alternative to classical resolution, asymmetric synthesis methods have been developed. These routes, which may involve asymmetric hydrogenation using chiral catalysts like Ir-SpiroPAP, aim to produce the (S)-enantiomer directly, thus avoiding the loss of 50% of the material inherent in resolving a racemate. researchgate.net
For the large-scale industrial production of Rivastigmine, the efficiency, cost-effectiveness, and environmental impact of the synthesis are major considerations. google.com Research has focused on optimizing the synthesis of the chiral intermediates, including Phenol, 3-[(1S)-1-(methylamino)ethyl]-.
A significant process improvement involves the strategic choice of which intermediate to resolve. It has been demonstrated that resolving 3-[1-(methylamino)ethyl]phenol provides a higher yield (over 40%) compared to resolving the subsequent intermediate, 3-[1-(dimethylamino)ethyl]phenol, which has a maximum resolution yield of only 30%. google.com This makes the synthesis via Phenol, 3-[(1S)-1-(methylamino)ethyl]- a more economically viable route for industrial production.
| Method | Key Feature | Advantage | Disadvantage |
| Resolution of Racemate | Use of chiral acids (e.g., tartaric acid) to separate enantiomers. google.com | Well-established technique. | At least 50% of material is the undesired enantiomer, leading to lower overall yield. google.com |
| Asymmetric Synthesis | Direct synthesis of the (S)-enantiomer using chiral catalysts. researchgate.netgoogle.com | Higher theoretical yield, shorter route, avoids resolution losses. google.com | May require more expensive catalysts and complex reaction conditions. patsnap.com |
| Optimized Resolution | Resolving the mono-methylated intermediate instead of the di-methylated one. | Improved resolution yield (>40% vs. 30%). google.com | Still involves a resolution step with inherent material loss. |
Development of Impurity Reference Standards in Pharmaceutical Quality Control
In pharmaceutical manufacturing, ensuring the purity of the final drug substance is a critical aspect of quality control. This is achieved by identifying and quantifying any impurities that may be present. edqm.eu Reference standards, which are highly purified compounds, are essential for these analytical tests. lgcstandards.com
Phenol, 3-[(1S)-1-(methylamino)ethyl]- and its derivatives play a role in this context. While not always an impurity itself, it is a direct precursor to known impurities of Rivastigmine. For instance, the N,N-dimethylated analogue, (S)-3-[1-(dimethylamino)ethyl]phenol, is a known metabolite and is listed as Rivastigmine EP Impurity A and Rivastigmine USP Related Compound C. chemicalbook.comsynzeal.com This compound can arise from the hydrolysis of Rivastigmine. chemicalbook.com
Another related substance, 3-[1-(Methylamino)ethyl]phenyl N-ethyl-N-methylcarbamate, which is the carbamate (B1207046) of the title compound, is known as Rivastigmine Desmethyl Impurity. cleanchemlab.com
The availability of high-purity samples of these related compounds, including Phenol, 3-[(1S)-1-(methylamino)ethyl]-, is crucial for:
Analytical Method Development: To create and fine-tune chromatographic methods (like HPLC) that can effectively separate the main API from all potential process-related impurities and degradation products.
Method Validation: To confirm that the analytical methods are accurate, precise, and specific for quantifying these impurities. synzeal.com
Quality Control (QC) Testing: For use as standards in routine QC analysis of manufactured batches of Rivastigmine to ensure they meet the stringent purity requirements set by regulatory bodies. cleanchemlab.com
Future Directions and Emerging Research Perspectives
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical synthesis of chiral amines like Phenol (B47542), 3-[(1S)-1-(methylamino)ethyl]- has traditionally involved methods that can be resource-intensive and generate significant waste. Consequently, the development of more sustainable and environmentally benign synthetic routes is a paramount objective in contemporary pharmaceutical chemistry.
A significant advancement in this area is the adoption of chemo-enzymatic and biocatalytic methods. benthamdirect.comresearchgate.net These approaches leverage the high stereoselectivity of enzymes to produce the desired enantiomer with high purity, often under milder reaction conditions than traditional chemical catalysis. For instance, research has demonstrated the use of the fungus Fusarium graminearum for the stereoselective bioreduction of a ketone precursor to a key chiral intermediate of rivastigmine (B141). benthamdirect.com This biocatalytic reaction proceeds under fermentative conditions, offering a greener alternative to conventional chemical reductants. benthamdirect.com
| Synthetic Approach | Key Features | Potential Advantages |
| Chemo-enzymatic Synthesis | Utilizes enzymes for key stereoselective steps in a chemical synthesis pathway. benthamdirect.comresearchgate.net | High enantioselectivity, milder reaction conditions, reduced use of hazardous reagents. benthamdirect.com |
| Whole-cell Biocatalysis | Employs microorganisms, such as fungi (Fusarium graminearum), to perform desired transformations. benthamdirect.com | Cost-effective, potential for gram-scale conversion, environmentally friendly. benthamdirect.com |
| Transaminase-based Synthesis | Uses amine transaminases for the asymmetric synthesis of the chiral amine from a ketone precursor. mdpi.com | High stereoselectivity, potential for continuous processing, can be coupled with in-situ product removal. mdpi.com |
Comprehensive Pharmacological Profiling Beyond Cholinesterase Inhibition
While Phenol, 3-[(1S)-1-(methylamino)ethyl]- is primarily recognized as a precursor to a cholinesterase inhibitor, its structural motif is being investigated for a wider range of pharmacological activities. The multifactorial nature of neurodegenerative diseases, such as Alzheimer's, has spurred research into multi-target-directed ligands, where a single molecule can modulate several pathological pathways. mdpi.comnih.gov
Derivatives of this compound are being evaluated for properties that extend beyond the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These include:
Antioxidant Activity: The ability to scavenge reactive oxygen species (ROS) is a crucial therapeutic target, as oxidative stress is a known contributor to neuronal damage in neurodegenerative diseases. nih.govnih.gov
Inhibition of Amyloid-β Aggregation: The aggregation of amyloid-beta (Aβ) peptides into plaques is a hallmark of Alzheimer's disease. Compounds that can inhibit this process are of significant interest. nih.govresearchgate.net Polyphenolic analogues of rivastigmine have demonstrated the ability to inhibit Aβ fibrillation. springernature.com
Metal Chelation: The dysregulation of metal ions, such as copper, is implicated in Aβ aggregation and oxidative stress. Chelating these metal ions can be a viable therapeutic strategy. nih.gov
Neuroprotection: Researchers are exploring the potential of these compounds to protect neurons from various toxic insults, thereby slowing disease progression. nih.govnih.gov
Hybrid molecules that conjugate the pharmacophore of rivastigmine with other active moieties, such as hydroxyphenylbenzimidazole (BIM), have shown promise in exhibiting these multi-target abilities. nih.govresearchgate.net
Exploration of Derivatization Strategies for New Biological Activities
The structural framework of Phenol, 3-[(1S)-1-(methylamino)ethyl]- provides a versatile scaffold for chemical modification to generate novel derivatives with enhanced or entirely new biological activities. Derivatization strategies are being actively pursued to optimize the therapeutic profile of this class of compounds. rhhz.netnih.gov
One approach involves the creation of hybrid molecules. For example, chalcone-rivastigmine hybrids have been synthesized and evaluated for their cholinesterase inhibitory activity, with some showing selective activity for butyrylcholinesterase. nih.gov Similarly, rivastigmine-INDY hybrids have been designed as multi-target ligands that, in addition to inhibiting BChE, also target DYRK1A/CLK1 kinases. rsc.org
Another strategy focuses on creating conformationally restricted analogues. nih.govresearchgate.net By incorporating the dimethylamino-alpha-methylbenzyl moiety into different tricyclic systems, researchers aim to create rigid analogues that may exhibit improved potency and selectivity. nih.gov These studies have revealed that subtle structural modifications, such as the nature of the N-alkyl chain on the carbamate (B1207046) moiety, can significantly impact the inhibitory activity against AChE and BChE. nih.gov
The exploration of different linker and spacer units in the design of bis-amiridine derivatives has also shown that N-functionalization can determine the multitarget anti-Alzheimer's activity profile, including antioxidant properties. mdpi.com These derivatization efforts are crucial for developing next-generation therapeutics with improved efficacy and a broader spectrum of activity. researchgate.net
| Derivative Class | Design Strategy | Additional Biological Activities |
| Chalcone-rivastigmine hybrids | Conjugation with a chalcone (B49325) moiety. nih.gov | Antioxidant (ROS scavenging). nih.gov |
| Rivastigmine-INDY hybrids | Hybridization with an INDY analogue. rsc.org | Inhibition of DYRK1A/CLK1 kinases. rsc.org |
| RIV-BIM hybrids | Conjugation with hydroxyphenylbenzimidazole (BIM). nih.govresearchgate.net | Inhibition of Aβ aggregation, antioxidation, metal chelation. nih.govnih.gov |
| Conformationally restricted analogues | Incorporation of the active moiety into tricyclic systems. nih.govresearchgate.net | Altered selectivity for AChE vs. BChE. nih.gov |
Advanced Computational Approaches for Structure-Function Relationships
Computational chemistry plays an indispensable role in modern drug discovery, providing valuable insights into the structure-function relationships of bioactive molecules and guiding the rational design of new compounds. ijddd.comresearchgate.net For Phenol, 3-[(1S)-1-(methylamino)ethyl]- and its derivatives, a variety of computational techniques are being employed.
Molecular docking is a widely used method to predict the binding modes of these compounds within the active sites of target enzymes like AChE and BChE. mdpi.comnih.gov These studies help to elucidate the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are responsible for their inhibitory activity. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-inhibitor interactions over time, allowing for a better understanding of the stability of the complex and the conformational changes that may occur upon binding. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies are also being applied to this class of compounds. nih.govnih.gov Hologram QSAR (HQSAR), a 2D fragment-based method, has been used to develop models that can predict the inhibitory potencies of new analogues based on their chemical structure. nih.govnih.gov These models, along with their contribution maps, are valuable tools for identifying the structural features that are most important for biological activity and for designing novel inhibitors with improved potency. nih.govnih.gov These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery and development process. jst.go.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
